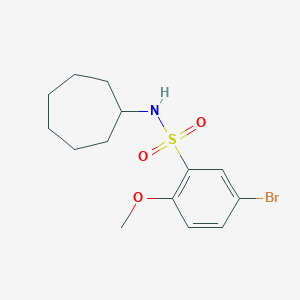![molecular formula C15H14FNO5S B497889 2-{[(3-エトキシ-4-フルオロフェニル)スルホニル]アミノ}安息香酸 CAS No. 927637-19-2](/img/structure/B497889.png)
2-{[(3-エトキシ-4-フルオロフェニル)スルホニル]アミノ}安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H14FNO5S . It is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to the amino group .
Molecular Structure Analysis
The molecular structure of “2-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid” can be deduced from its molecular formula, C15H14FNO5S. It consists of a benzoic acid core, with an amino group substituted at the 2-position. This amino group is further substituted with a sulfonyl group, which is attached to a 3-ethoxy-4-fluorophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.34 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not provided in the retrieved sources .作用機序
EFSA inhibits the activity of carbonic anhydrase by binding to its active site, which results in the reduction of carbon dioxide hydration and the subsequent reduction of bicarbonate ion production. EFSA has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, EFSA has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EFSA have been extensively studied. EFSA has been shown to reduce the growth of tumor cells, induce cell cycle arrest, and promote apoptosis. EFSA also has anti-inflammatory effects by reducing the production of inflammatory cytokines. Moreover, EFSA has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress.
実験室実験の利点と制限
EFSA has several advantages for lab experiments, including its high purity and stability, its ability to inhibit carbonic anhydrase activity, and its anti-inflammatory effects. However, EFSA also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of EFSA. One direction is to develop more potent and selective inhibitors of carbonic anhydrase based on the structure-activity relationship of EFSA. Another direction is to study the potential use of EFSA in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of EFSA and to evaluate its potential toxicity in vivo.
Conclusion:
In conclusion, EFSA is a sulfonamide derivative that has been widely used in scientific research for its various applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, there are several future directions for the study of EFSA, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential use in the treatment of inflammatory diseases and cancer.
合成法
EFSA can be synthesized using various methods, but the most commonly used method is the reaction of 3-ethoxy-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield EFSA. The synthesis method has been optimized to obtain high yields and purity of EFSA.
科学的研究の応用
炭水化物化学
この化合物は、ヒドロキシル基の保護基として炭水化物化学において使用されてきました。 この用途のために特別に設計および合成され、複雑な合成シーケンス中に敏感なヒドロキシル官能基を保護する手段を提供しています .
糖複合体の合成
糖複合体の合成における塩基感受性保護基として役立ちます。これは、複数のヒドロキシル基を持つ分子の合成において特に重要であり、位置選択性が課題となる可能性があります。 この化合物は、選択的な保護と脱保護のステップを可能にします .
固相合成
この化合物は、固相合成方法において使用されています。 ヒドロキシル基を保護することにより、最終的な目的化合物が樹脂から切断されるまで徹底的な精製は必要ないため、精製プロセスが簡素化されます .
ビルディングブロックの合成
6-アミノヘキシルガラビオシドなどの複雑な分子の合成において、この化合物はガラクトースビルディングブロックの反応性のない4-OHを保護するために使用され、複雑な分子構造の調製における有用性を示しています .
直交保護基戦略
この化合物は、複数の官能基を含む分子の選択的修飾に不可欠な直交保護基戦略に貢献しています。 これは、合成化学におけるより大きな制御と効率を可能にします .
ペプチド合成
ペプチドについては直接言及されていませんが、炭水化物化学で使用される関連する保護基戦略は、ペプチド合成に外挿できます。 この化合物と類似の保護基は、ペプチドの組み立て中にアミノ酸側鎖を保護するために頻繁に使用されます .
特性
IUPAC Name |
2-[(3-ethoxy-4-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIRFYYZRJSZPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


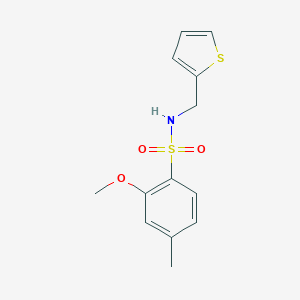
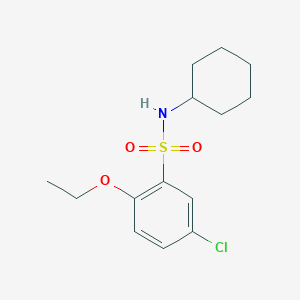
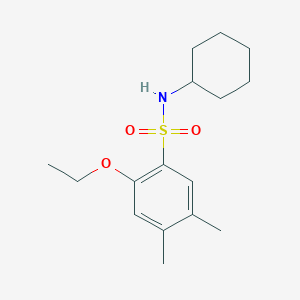
![1-[(4-bromo-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497815.png)
![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)
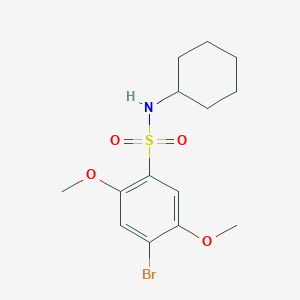
![2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B497822.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497824.png)
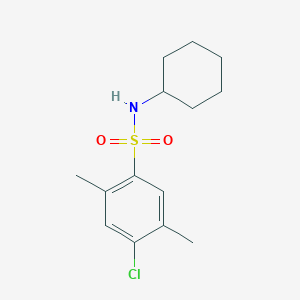
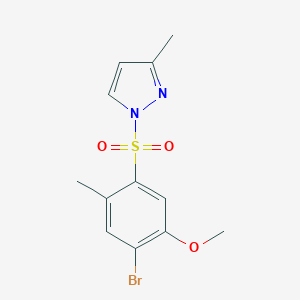
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)
